Cas no 850892-97-6 (4-Bromo-1H-pyrrolo2,3-cpyridine-1-carboxylic acid tert-butyl ester)

4-Bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester is a brominated heterocyclic compound featuring a pyrrolopyridine scaffold protected by a tert-butyl ester group. This intermediate is valuable in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive bromine substituent, which facilitates further functionalization via cross-coupling reactions. The tert-butyl ester moiety enhances stability, allowing for easier handling and storage. Its well-defined structure makes it suitable for constructing complex molecules, including kinase inhibitors and other biologically active compounds. The compound’s high purity and consistent performance ensure reliable results in synthetic applications.
4-Bromo-1H-pyrrolo2,3-cpyridine-1-carboxylic acid tert-butyl ester structure
850892-97-6 structure
商品名:4-Bromo-1H-pyrrolo2,3-cpyridine-1-carboxylic acid tert-butyl ester
CAS番号:850892-97-6
MF:C12H13N2O2Br
メガワット:297.14782
CID:1080229
PubChem ID:56592975

4-Bromo-1H-pyrrolo2,3-cpyridine-1-carboxylic acid tert-butyl ester 化学的及び物理的性質

名前と識別子

    • tert-Butyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
    • 2-Methyl-2-propanyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxyla te
    • SCHEMBL2127172
    • tert-Butyl4-broMo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
    • 850892-97-6
    • CS-0459912
    • 4-Bromopyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester
    • 4-bromo-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester
    • AMY32180
    • ZHKSWKOYMANKCN-UHFFFAOYSA-N
    • 4-Bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester
    • AT22485
    • DB-372066
    • tert-butyl 4-bromopyrrolo[2,3-c]pyridine-1-carboxylate
    • 4-Bromo-1H-pyrrolo2,3-cpyridine-1-carboxylic acid tert-butyl ester
    • インチ: InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-5-4-8-9(13)6-14-7-10(8)15/h4-7H,1-3H3
    • InChIKey: ZHKSWKOYMANKCN-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N1C=CC2=C(Br)C=NC=C12

計算された属性

  • せいみつぶんしりょう: 296.016
  • どういたいしつりょう: 296.016
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 303
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.1A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

  • 密度みつど: 1.46

4-Bromo-1H-pyrrolo2,3-cpyridine-1-carboxylic acid tert-butyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B116540-50mg
4-Bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester
850892-97-6
50mg
$ 173.00 2023-04-19
TRC
B116540-500mg
4-Bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester
850892-97-6
500mg
$ 1378.00 2023-04-19
TRC
B116540-250mg
4-Bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester
850892-97-6
250mg
$ 775.00 2023-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1530579-1g
tert-Butyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
850892-97-6 98%
1g
¥2284.00 2024-07-28

4-Bromo-1H-pyrrolo2,3-cpyridine-1-carboxylic acid tert-butyl ester 関連文献

4-Bromo-1H-pyrrolo2,3-cpyridine-1-carboxylic acid tert-butyl esterに関する追加情報

Professional Introduction to 4-Bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester (CAS No. 850892-97-6)

The compound 4-Bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester, identified by its CAS number 850892-97-6, is a highly versatile intermediate in the field of pharmaceutical and chemical synthesis. This heterocyclic compound belongs to the pyrrolopyridine class, which has garnered significant attention due to its broad applications in medicinal chemistry and drug development.

Pyrrolopyridines are a class of nitrogen-containing heterocycles that exhibit remarkable biological activity. They serve as crucial scaffolds in the design of various therapeutic agents, including kinase inhibitors, antiviral drugs, and anti-inflammatory compounds. The presence of both bromine and a carboxylic acid tert-butyl ester in this molecule makes it an attractive building block for further functionalization and derivatization.

The bromine substituent at the 4-position of the pyrrolopyridine ring provides a reactive site for cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular architectures and have been widely employed in the synthesis of biologically active molecules. Additionally, the tert-butyl ester group at the 1-position offers stability while protecting the carboxylic acid functionality, allowing for selective modifications at other positions without interference.

In recent years, there has been a surge in research focused on developing novel pyrrolopyridine derivatives with enhanced pharmacological properties. For instance, studies have demonstrated that certain pyrrolopyridines exhibit potent activity against cancer-related kinases, making them promising candidates for oncology drug discovery. The compound 4-Bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester has been utilized in several synthetic strategies aimed at generating novel kinase inhibitors with improved selectivity and efficacy.

Moreover, the carboxylic acid tert-butyl ester can be hydrolyzed to yield a free carboxylic acid group, which can then be further functionalized through various chemical transformations. This flexibility makes it an invaluable intermediate for constructing diverse libraries of compounds for high-throughput screening. The ability to easily modify different parts of the molecule allows researchers to fine-tune its biological activity and optimize its pharmacokinetic properties.

Recent advancements in synthetic methodologies have further enhanced the utility of this compound. For example, transition-metal-catalyzed reactions have enabled efficient functionalization of pyrrolopyridines under mild conditions. These techniques have been instrumental in accelerating the discovery and development of new therapeutic agents. The compound 4-Bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester has been incorporated into several synthetic routes that showcase these innovative approaches.

The pharmaceutical industry has also shown interest in leveraging pyrrolopyridines for the development of treatments against neurological disorders. Research has indicated that certain derivatives exhibit neuroprotective and anti-inflammatory properties, which are crucial for conditions such as Alzheimer's disease and Parkinson's disease. The structural features of this compound make it a potential candidate for designing novel therapeutics targeting these debilitating conditions.

In conclusion, 4-Bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester (CAS No. 850892-97-6) is a multifaceted intermediate with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists aiming to create novel biologically active molecules. As research continues to uncover new applications for pyrrolopyridines, this compound is poised to play a pivotal role in the next generation of therapeutic agents.

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